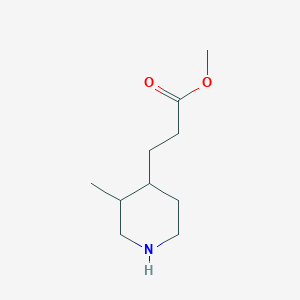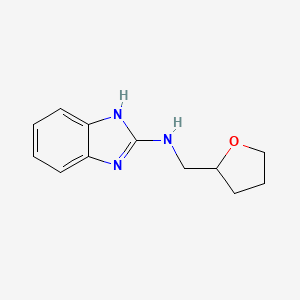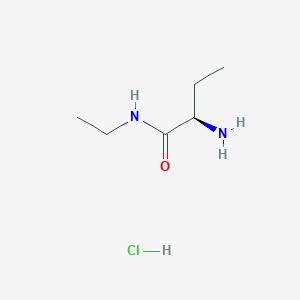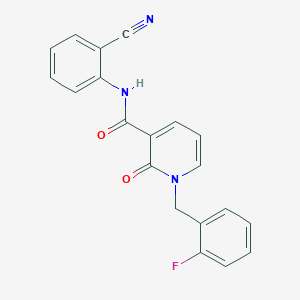![molecular formula C11H12FN B2787201 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1936606-29-9](/img/structure/B2787201.png)
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline, also known as FUBP1, is a synthetic compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been found to have a unique chemical structure that allows it to interact with certain biological systems in the body. In
Aplicaciones Científicas De Investigación
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have potential applications in the field of medicine. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to interact with certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is not fully understood. However, it is believed to interact with certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. These interactions may lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline.
Biochemical and Physiological Effects:
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, induce apoptosis (programmed cell death), and alter cellular signaling pathways. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have effects on the central nervous system, including the potential to modulate dopamine signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its unique chemical structure, which allows it to interact with certain biological systems in the body. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its limited availability, as it is a synthetic compound that requires specialized synthesis methods.
Direcciones Futuras
There are several potential future directions for research on 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. One area of interest is the development of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline and its interactions with various biological systems. Finally, the potential use of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline in the treatment of neurological disorders warrants further investigation.
Métodos De Síntesis
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline can be synthesized through a multistep process that involves the use of various chemical reagents. The first step involves the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, which is then reacted with aniline to form 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. This synthesis method has been optimized to produce high yields of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline with high purity.
Propiedades
IUPAC Name |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYKOFGLPXIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)
![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)



![1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one](/img/structure/B2787128.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)
![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)


![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2787139.png)